molecular formula C18H13F3O3S B131283 1-Benzoyl-2-(4-methylthio)benzoyloxyethene CAS No. 149172-66-7

1-Benzoyl-2-(4-methylthio)benzoyloxyethene

Cat. No. B131283
M. Wt: 366.4 g/mol
InChI Key: FYOXXDMISXLCKD-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-2-(4-methylthio)benzoyloxyethene, also known as BMBE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and medical research. BMBE is a synthetic compound that belongs to the family of chalcones, which are known for their various biological activities.

Mechanism Of Action

The mechanism of action of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are known to promote cancer cell growth and inflammation.

Biochemical And Physiological Effects

1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been found to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect the body against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. However, one of the limitations of using 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-Benzoyl-2-(4-methylthio)benzoyloxyethene. One area of research could focus on improving the solubility of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene to make it more effective in vivo. Another area of research could focus on the development of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene analogs with improved biological activity and pharmacokinetic properties. Additionally, further studies could investigate the potential applications of 1-Benzoyl-2-(4-methylthio)benzoyloxyethene in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
In conclusion, 1-Benzoyl-2-(4-methylthio)benzoyloxyethene is a promising compound with various biological activities that have the potential to be used in drug development and medical research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer therapy. Further research is needed to explore its full potential and improve its effectiveness in vivo.

Synthesis Methods

1-Benzoyl-2-(4-methylthio)benzoyloxyethene can be synthesized through the Claisen-Schmidt condensation reaction between 4-methylthiobenzaldehyde and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 1-Benzoyl-2-(4-methylthio)benzoyloxyethene as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been widely studied for its potential applications in drug development and medical research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-Benzoyl-2-(4-methylthio)benzoyloxyethene has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.

properties

CAS RN

149172-66-7

Product Name

1-Benzoyl-2-(4-methylthio)benzoyloxyethene

Molecular Formula

C18H13F3O3S

Molecular Weight

366.4 g/mol

IUPAC Name

[(E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-yl] 4-methylsulfanylbenzoate

InChI

InChI=1S/C18H13F3O3S/c1-25-14-9-7-13(8-10-14)17(23)24-16(18(19,20)21)11-15(22)12-5-3-2-4-6-12/h2-11H,1H3/b16-11+

InChI Key

FYOXXDMISXLCKD-LFIBNONCSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)O/C(=C/C(=O)C2=CC=CC=C2)/C(F)(F)F

SMILES

CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)OC(=CC(=O)C2=CC=CC=C2)C(F)(F)F

synonyms

1-benzoyl-2-(4-methylthio)benzoyloxyethene
BTME-1,2,2

Origin of Product

United States

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